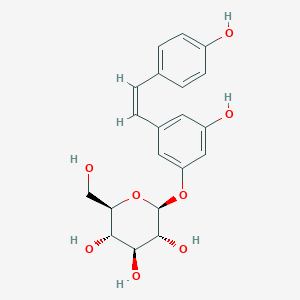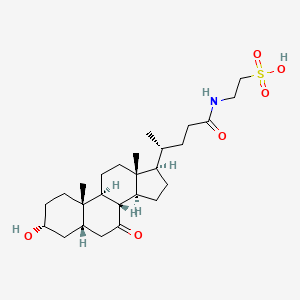
Luteolin-7-o-glucuronide
Overview
Description
6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid, also known as luteolin-7-glucuronide, belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. 6-{[2-(3, 4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}-3, 4, 5-trihydroxyoxane-2-carboxylic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Scientific Research Applications
Anti-inflammatory and Anti-oxidative Effects
Luteolin-7-o-glucuronide (L7Gn) has been identified as having anti-inflammatory and anti-oxidative effects. In studies involving lipopolysaccharide (LPS)-stimulated murine macrophages, L7Gn inhibited nitric oxide production and the expression of inflammatory mediators like cyclooxygenase-2, interleukin-6, and tumor necrosis factor-α. These effects were mediated through inhibiting transforming growth factor beta-activated kinase 1, leading to reduced activation of nuclear factor-κB and related pathways. L7Gn also enhanced the radical scavenging effect and increased the expression of anti-oxidative regulators (Young-Chang Cho, Jiyoung Park, Sayeon Cho, 2020).
Metabolism and Bioactivity
Metabolic studies have shown that L7Gn, a metabolite of luteolin, plays a significant role in its bioactivity. It has been observed that L7Gn and other luteolin glucuronides reduce the expression of inflammatory genes, although their effects are weaker than luteolin itself. This indicates that the anti-inflammatory effect of luteolin in vivo could be attributed to L7Gn and/or residual luteolin (A. Kure, K. Nakagawa, Momoko Kondo, et al., 2016).
Role in Liver Uptake and Metabolism
L7Gn is significant in the liver uptake of luteolin and its consequent glucuronidation metabolites. Studies have shown that organic anion transporting polypeptides (OATPs) in the liver selectively uptake L7Gn, impacting its distribution and metabolism in the body (Hui Zhi, Yuan Yuan, Chun-ni Zhang, et al., 2020).
Allelopathic Activity
L7Gn isolated from Chrysanthemum morifolium L. has shown allelopathic activity. It significantly reduces the frond number and chlorophyll content of Lemna gibba plants, suggesting its potential in plant growth regulation and control of certain species (C. W. Beninger, J. Hall, 2005).
Genotoxicity and Antigenotoxicity
L7Gn, along with other luteolin derivatives, has been evaluated for genotoxic and antigenotoxic potentials. These studies found that L7Gn can ameliorate the level of antioxidants altered from aflatoxin B1, showing protective effects against genotoxicity on human blood cells (F. Orhan, S. Ceker, M. Anar, et al., 2016).
properties
IUPAC Name |
6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOKLTVXQRUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luteolin-7-o-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide](/img/structure/B1252002.png)


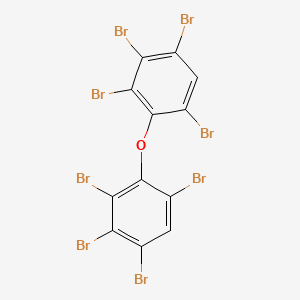
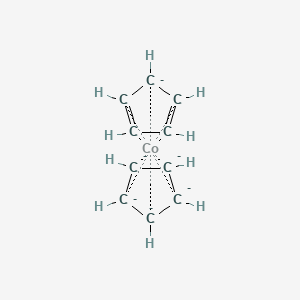

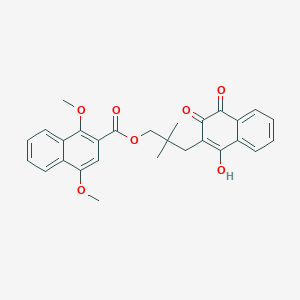

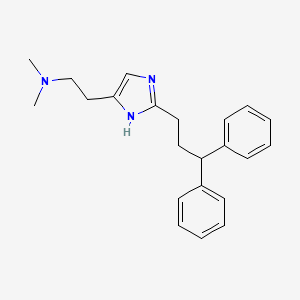
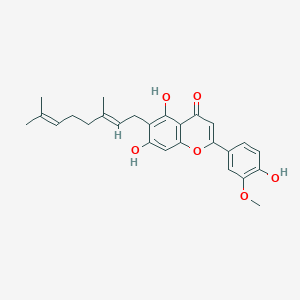
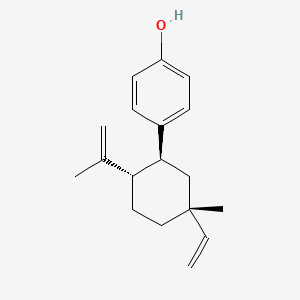
![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide](/img/structure/B1252017.png)
